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Compound of Interest

Compound Name:
2-Hydroxy-3-(2-

methylphenoxy)propanoic acid

Cat. No.: B1309567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. Due to the limited availability of

published experimental data for this specific compound, this guide leverages spectral

information from structurally analogous molecules to forecast the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also

outlines detailed, generalized experimental protocols for acquiring such data and presents a

logical workflow for the spectroscopic analysis of this and similar organic compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-Hydroxy-3-
(2-methylphenoxy)propanoic acid. These predictions are based on the analysis of related

compounds, including various phenoxypropanoic acids and other substituted propanoic acid

derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet 1H
Carboxylic acid proton

(-COOH)

~7.1-7.3 Multiplet 1H
Aromatic proton (Ar-

H)

~6.8-7.0 Multiplet 3H
Aromatic protons (Ar-

H)

~4.3-4.5 Multiplet 1H
Methine proton (-

CH(OH)-)

~4.1-4.3 Multiplet 2H
Methylene protons (-

O-CH₂-)

~2.2-2.4 Singlet 3H Methyl protons (-CH₃)

~3-5 (broad) Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~170-175 Carboxylic acid carbon (-COOH)

~155-160 Aromatic carbon (-O-Ar)

~130-135 Aromatic carbon (-C-CH₃)

~125-130 Aromatic carbon (CH)

~120-125 Aromatic carbon (CH)

~110-115 Aromatic carbon (CH)

~110-115 Aromatic carbon (CH)

~70-75 Methylene carbon (-O-CH₂-)

~68-72 Methine carbon (-CH(OH)-)

~15-20 Methyl carbon (-CH₃)
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Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 (broad) Strong O-H stretch (hydroxyl group)

3300-2500 (broad) Strong O-H stretch (carboxylic acid)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1730-1700 Strong C=O stretch (carboxylic acid)

1600-1450 Medium C=C stretch (aromatic ring)

1250-1200 Strong C-O stretch (aryl ether)

1100-1000 Strong C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ratio Possible Fragment Ion

196 [M]⁺ (Molecular ion)

178 [M - H₂O]⁺

151 [M - COOH]⁺

107 [C₇H₇O]⁺

91 [C₇H₇]⁺

77 [C₆H₅]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will

depend on the solubility of the compound and the desired resolution of exchangeable

protons (e.g., -OH, -COOH).

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution to provide a reference peak at 0 ppm.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400

MHz or 500 MHz).

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay

of 1-5 seconds.

For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans

and a longer relaxation delay may be necessary due to the lower natural abundance and

longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition:
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Place the KBR pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the

sample as needed for the specific ionization technique.

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z ratio.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Hydroxy-3-(2-methylphenoxy)propanoic acid.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Structure Confirmation
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.
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Spectroscopic Techniques Derived Structural Information

2-Hydroxy-3-(2-methylphenoxy)propanoic acid
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Caption: Relationship between spectroscopic techniques and the structural information they

provide.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-(2-
methylphenoxy)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1309567#spectroscopic-data-nmr-ir-ms-
of-2-hydroxy-3-2-methylphenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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